4-Amino-3-(cyclobutylamino)benzoic acid
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Overview
Description
4-Amino-3-(cyclobutylamino)benzoic acid is an organic compound with the molecular formula C11H14N2O2 It is a derivative of benzoic acid, featuring an amino group at the fourth position and a cyclobutylamino group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(cyclobutylamino)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve the reduction of 4-nitrobenzoic acid derivatives followed by amination. The process includes steps such as nitration, reduction, and subsequent amination under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-(cyclobutylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzoic acids .
Scientific Research Applications
4-Amino-3-(cyclobutylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its cytotoxic properties, making it a candidate for anticancer research.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Amino-3-(cyclobutylamino)benzoic acid involves its interaction with biological molecules. It can inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid for binding to the enzyme pteridine synthetase. This inhibition disrupts the folic acid pathway, leading to antimicrobial effects .
Comparison with Similar Compounds
4-Aminobenzoic acid (PABA): A well-known compound used in the synthesis of folic acid in bacteria.
3-Amino-4-hydroxybenzoic acid: Another derivative of benzoic acid with different functional groups and applications.
Uniqueness: 4-Amino-3-(cyclobutylamino)benzoic acid is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-amino-3-(cyclobutylamino)benzoic acid |
InChI |
InChI=1S/C11H14N2O2/c12-9-5-4-7(11(14)15)6-10(9)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2,(H,14,15) |
InChI Key |
NNVUAYPZXHHENA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC(=C2)C(=O)O)N |
Origin of Product |
United States |
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